Halometasone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Halometasone is a topical corticosteroid medication commonly used to treat various types of eczema, including atopic dermatitis, contact dermatitis, and seborrheic dermatitis National Institutes of Health, [Pubmed Central PMC3848651: ]. Scientific research suggests it offers relief by reducing inflammation, itching, and other symptoms associated with eczema.

Effectiveness of Halometasone

Clinical studies have demonstrated the effectiveness of halometasone in treating eczema. Research shows a therapeutic success rate of 90% or higher National Institutes of Health, [Pubmed Central PMC3848651: ]. One study involving 200 Indian patients with eczema observed a significant reduction in eczema area and severity scores after treatment with halometasone National Institutes of Health, [Pubmed Central PMC3276890: ]. Patients also experienced a notable decrease in itching within a month of starting treatment.

Comparison with Other Corticosteroids

Research suggests that halometasone might be superior to other moderately potent corticosteroids. International multicenter studies compared halometasone with betamethasone, prednicarbate, fluocortolone, and fluocinolone, demonstrating its effectiveness in achieving better outcomes National Institutes of Health, [Pubmed Central PMC3276890: ].

Halometasone is a high-potency topical glucocorticoid primarily used for the treatment of corticosteroid-responsive dermatoses, such as chronic psoriasis vulgaris, eczematous dermatoses, and occupational contact dermatitis. It functions by inhibiting inflammation, reducing epidermal hyperplasia, and alleviating allergic reactions. Halometasone also constricts blood vessels and relieves pruritus by modulating protein synthesis and regulating inflammatory cell functions through binding to steroid receptors .

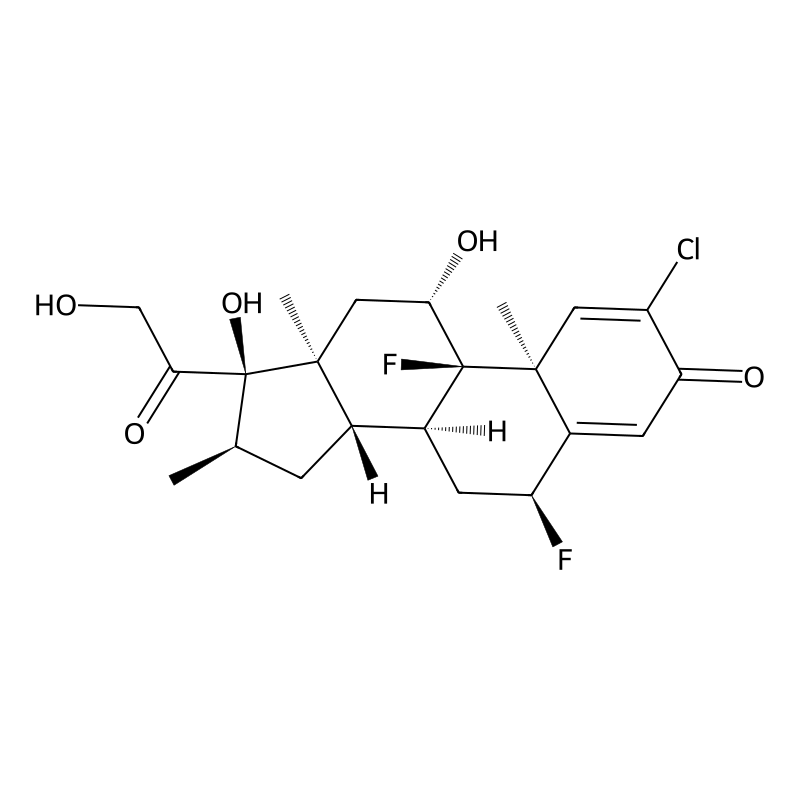

The chemical formula of Halometasone is C22H27ClF2O5, with a molecular weight of approximately 444.9 g/mol . Its structure includes multiple stereocenters, indicating significant complexity in its three-dimensional arrangement .

Halometasone exerts its anti-inflammatory effects through a well-defined mechanism. Once applied topically, it penetrates the skin cells and binds to glucocorticoid receptors in the cytoplasm []. This binding initiates a cascade of events, including:

- Suppression of inflammatory mediators like cytokines and prostaglandins [].

- Reduction of blood vessel dilation and permeability, leading to decreased inflammation and swelling [].

- Inhibition of immune cell migration and activation at the inflammation site [].

These actions effectively dampen the inflammatory response, providing relief from symptoms like itching, redness, and swelling.

- Starting Materials: The synthesis begins with appropriate steroid precursors.

- Functionalization: Key functional groups are introduced via halogenation and hydroxylation.

- Formation of the Final Product: The final steps involve purification and crystallization to yield Halometasone in its active form.

Specific synthetic routes may vary based on the desired purity and formulation requirements, but detailed proprietary methods are often not disclosed in public sources .

Halometasone exhibits potent anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators such as prostaglandins and leukotrienes. This action is pivotal in alleviating symptoms associated with inflammatory skin conditions. Clinical studies have shown that Halometasone cream effectively reduces symptoms of chronic eczema without significant adverse effects when used appropriately .

Halometasone is primarily applied topically for treating various dermatological conditions, including:

- Chronic psoriasis vulgaris

- Eczematous dermatoses

- Occupational contact dermatitis

- Reducing adverse effects from pulsed dye laser treatments for port wine stain birthmarks

Its efficacy in managing these conditions makes it a valuable therapeutic agent in dermatology .

Halometasone may interact with other medications, particularly those that affect electrolyte balance, such as Chlorothiazide or Chlorpropamide. These interactions can increase the risk or severity of electrolyte imbalances. Therefore, careful monitoring is recommended when prescribing Halometasone alongside these drugs . Additionally, studies have indicated that Halometasone can cause changes in skin pigmentation, which may be a consideration during treatment planning .

Halometasone shares structural and functional similarities with several other corticosteroids. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Potency | Unique Features |

|---|---|---|---|

| Betamethasone | C22H29ClO5 | High | Stronger anti-inflammatory effects |

| Clobetasol | C22H30ClO5 | Very High | More potent than Halometasone |

| Triamcinolone | C21H27O5 | Moderate | Used for various formulations including injections |

| Dexamethasone | C22H23FNaO6S | High | Systemic use for severe inflammation |

Halometasone is unique due to its specific formulation for topical use and its balanced potency that allows for effective treatment with a lower risk of systemic side effects compared to more potent corticosteroids like Clobetasol .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (50%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

D07 - Corticosteroids, dermatological preparations

D07A - Corticosteroids, plain

D07AC - Corticosteroids, potent (group iii)

D07AC12 - Halometasone

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Dates

2: The Execare Working Group. Halometasone 0.05% cream in eczematous dermatoses. J Clin Aesthet Dermatol. 2013 Nov;6(11):39-44. PubMed PMID: 24307924; PubMed Central PMCID: PMC3848651.

3: Li Y, Xu W, Li L. Efficacy and Safety of Halometasone Cream to Treat Chronic Generalized Eczema and the Effects of Halometasone Cream on Serum Cortisol Levels. Biomed Res Int. 2017;2017:3265024. doi: 10.1155/2017/3265024. Epub 2017 Nov 9. PubMed PMID: 29250537; PubMed Central PMCID: PMC5700510.

4: Gao L, Qian L, Wang L, Li K, Yin R, Wang Y, Kang H, Song W, Wang G. Topical Halometasone Reduces Acute Adverse Effects Induced by Pulsed Dye Laser for Treatment of Port Wine Stain Birthmarks. J Lasers Med Sci. 2018 Winter;9(1):19-22. doi: 10.15171/jlms.2018.05. Epub 2017 Dec 26. PubMed PMID: 29399306; PubMed Central PMCID: PMC5775950.

5: Jerajani HR, Kumar AS, Kuruvila M, Nataraja HV, Philip M, Pratap DV, Sumathy TK, Krishnankutty B, Dhawan S, Thomas D. Efficacy and safety of topical halometasone in eczematous dermatoses in Indian population: an open label, noncomparative study. Indian J Dermatol. 2011 Nov;56(6):652-6. doi: 10.4103/0019-5154.91822. PubMed PMID: 22345764; PubMed Central PMCID: PMC3276890.

6: Herz G, Yawalkar SJ, Weirich EG. Evaluation of halometasone ointment in the treatment of paediatric patients with chronic eczematous dermatoses. J Int Med Res. 1983;11 Suppl 1:21-5. PubMed PMID: 6339288.

7: Pratap DV, Philip M, Rao NT, Jerajani HR, Kumar SA, Kuruvila M, Moodahadu LS, Dhawan S. Evaluation of Efficacy, Safety, and Tolerability of Fixed Dose Combination (FDC) of Halometasone 0.05% and Fusidic Acid 2% W/W Topical Cream Versus FDC of Betamethasone Valerate 0.12% and Neomycin Sulphate 0.5% W/W Topical Cream in the Treatment of Infected Eczematous Dermatosis in Indian Subjects: A Randomized Open-Label Comparative Phase III Multi-Centric Trial. Indian J Dermatol. 2013 Mar;58(2):117-23. doi: 10.4103/0019-5154.108041. PubMed PMID: 23716800; PubMed Central PMCID: PMC3657210.

8: Goswami N, Gupta VR, Jogia HA. Development and Validation of a Novel Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Halometasone, Fusidic Acid, Methylparaben, and Propylparaben in Topical Pharmaceutical Formulation. Sci Pharm. 2013 Apr-Jun;81(2):505-18. doi: 10.3797/scipharm.1301-21. Epub 2013 Feb 25. PubMed PMID: 23833716; PubMed Central PMCID: PMC3700078.

9: Yawalkar SJ, Macarol V, Montanari C. An overview of international clinical trials with halometasone cream. J Int Med Res. 1983;11 Suppl 1:1-7. PubMed PMID: 6339286.

10: Maeder E, Schindléry C, Macarol V, Schoenenberger PM. A comparative multicentre trial of halometasone/triclosan cream and diflucortolone valerate/chlorquinaldol cream in the treatment of acute dermatomycoses. J Int Med Res. 1983;11 Suppl 1:48-52. PubMed PMID: 6339293.

11: Fabry H, Yawalkar SJ. A comparative multicentre trial of halometasone ointment and fluocortolone plus fluocortolone caproate ointment in the treatment of psoriasis. J Int Med Res. 1983;11 Suppl 1:26-30. PubMed PMID: 6339289.

12: Weitgasser H, Yawalkar SJ. Clinical evaluation on the long-term use of halometasone ointment in chronic eczema and psoriasis. J Int Med Res. 1983;11 Suppl 1:34-7. PubMed PMID: 6339291.

13: Ulrich R, Andresen I. [Treatment of acute episodes of atopic dermatitis. Double-blind comparative study with 0.05% halometasone cream versus 0.25% prednicarbate cream]. Fortschr Med. 1991 Dec 20;109(36):741-4. German. PubMed PMID: 1778534.

14: Xu W, Li Y, Chen Z, Liu T, Wang S, Li L. Wet-wrap therapy with halometasone cream for severe adult atopic dermatitis. Postgrad Med. 2018 Jun;130(5):470-476. doi: 10.1080/00325481.2018.1478108. Epub 2018 May 28. PubMed PMID: 29768078.

15: Yawalkar SJ, Macarol V, Montanari C. An overview of international clinical trials with halometasone ointment in chronic eczematous dermatoses. J Int Med Res. 1983;11 Suppl 1:13-20. PubMed PMID: 6339287.

16: Meyer E, Smith EW, Haigh JM, Kanfer I. Potency ranking of two new topical corticosteroid creams containing 0.1% desonide or 0.05% halometasone utilising the human skin blanching assay. Arzneimittelforschung. 1988 Dec;38(12):1840-3. PubMed PMID: 3245859.

17: Abdel Aal H, Abdallah MA, Iskandar IO, Salama NR. Clinical experience with 0.05% halometasone/1% triclosan cream in the treatment of acute infected and infection-prone eczema in Egypt. J Int Med Res. 1987 Nov-Dec;15(6):383-90. PubMed PMID: 3325321.

18: Blum G, Yawalkar SJ. Evaluation of halometasone cream in the treatment of paediatric patients with acute eczematous dermatoses. J Int Med Res. 1983;11 Suppl 1:8-12. PubMed PMID: 6339295.

19: Galbiati G, Bonfacini V, Candiani F. Halometasone cream by day and halometasone ointment at night for the treatment of patients with chronic psoriasis vulgaris. J Int Med Res. 1983;11 Suppl 1:31-3. PubMed PMID: 6339290.

20: Li L, Liang Y, Hong J, Lan L, Xiao H, Xie Z. The effectiveness of topical therapy combined with 308-nm excimer laser on vitiligo compared to excimer laser monotherapy in pediatric patients. Pediatr Dermatol. 2019 Jan;36(1):e53-e55. doi: 10.1111/pde.13726. Epub 2018 Dec 5. PubMed PMID: 30520111.